molecular formula C8H8ClN3O2 B13725900 (Z)-N'-(2-chloroacetoxy)nicotinimidamide

(Z)-N'-(2-chloroacetoxy)nicotinimidamide

Cat. No.: B13725900
M. Wt: 213.62 g/mol
InChI Key: IJNGQHGLZMEYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-(2-chloroacetoxy)nicotinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinimidamide core with a 2-chloroacetoxy substituent, which imparts specific chemical properties and reactivity.

Preparation Methods

The synthesis of (Z)-N’-(2-chloroacetoxy)nicotinimidamide typically involves the reaction of nicotinimidamide with chloroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

(Z)-N’-(2-chloroacetoxy)nicotinimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester linkage in the chloroacetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

(Z)-N’-(2-chloroacetoxy)nicotinimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-chloroacetoxy)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways and responses, depending on the specific target and context.

Comparison with Similar Compounds

(Z)-N’-(2-chloroacetoxy)nicotinimidamide can be compared with other similar compounds, such as:

    2-(2-chloroacetoxy)acetic acid: Shares the chloroacetoxy group but has a different core structure.

    Sodium chloroacetate: Contains the chloroacetate moiety but lacks the nicotinimidamide core.

    1,2-Bis-[2-(2-chloroacetoxy)-ethoxy]-ethane: Features multiple chloroacetoxy groups and a different backbone.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate

InChI

InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12)

InChI Key

IJNGQHGLZMEYJF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)CCl)/N

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)CCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.